2-(Chloro(4-chlorophenyl)methyl)pyridine

Description

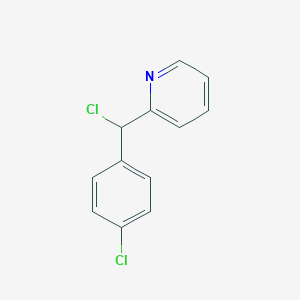

2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS No. 142404-69-1) is a chlorinated pyridine derivative with the molecular formula C₁₂H₉Cl₂N and a molecular weight of 238.113 g/mol. Structurally, it features a pyridine ring substituted with a chloro(4-chlorophenyl)methyl group, creating a planar aromatic system with dual chlorine atoms that enhance its lipophilicity and reactivity . Key physical properties include:

- Density: 1.3 ± 0.1 g/cm³

- Boiling Point: 338.7 ± 32.0 °C

- Flash Point: 189.1 ± 10.7 °C

- Vapor Pressure: 0 mmHg at 25 °C .

Its applications span pharmaceutical intermediates and materials science, particularly in designing bioactive molecules due to the electron-withdrawing effects of chlorine atoms .

Properties

IUPAC Name |

2-[chloro-(4-chlorophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOZASAAOCISAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931432 | |

| Record name | 2-[Chloro(4-chlorophenyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142404-69-1 | |

| Record name | Pyridine, 2-(chloro(4-chlorophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142404691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Chloro(4-chlorophenyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of 2-(4-Chlorobenzyl)pyridine

Radical chlorination of the benzylic position offers a one-step route (Table 1). Exposing 2-(4-chlorobenzyl)pyridine to chlorine gas (Cl₂) under UV light initiates a radical chain mechanism, selectively adding a chlorine atom to the methyl group.

Optimization Challenges

-

Selectivity : Competing chlorination at aromatic positions necessitates careful control of reaction time and temperature.

-

Yield : Pilot studies suggest a moderate yield of 60–70% due to byproduct formation.

Alternative Pathways for Specialty Applications

Grignard Reagent-Based Synthesis

Reacting 4-chlorophenylmagnesium bromide with 2-cyanopyridine in tetrahydrofuran (THF) forms a secondary alcohol intermediate. Subsequent treatment with hydrochloric acid (HCl) replaces the hydroxyl group with chlorine (Figure 2). This method is less common due to the sensitivity of Grignard reagents to moisture and pyridine’s weak nucleophilicity.

Conditions :

-

Temperature: −78°C (Grignard formation), 0°C to room temperature (quenching).

-

Yield: ~50% (limited by side reactions).

Coupling Reactions Using Transition Metal Catalysts

Palladium-catalyzed cross-coupling between 2-chloropyridine and 4-chlorobenzyl chloride offers a modern approach. Using a Pd(PPh₃)₄ catalyst and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C facilitates the formation of the C–C bond.

Advantages :

-

High functional group tolerance.

-

Scalable for industrial production.

Limitations :

-

Catalyst cost and potential palladium residues in the final product.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology improves the oxidation and chlorination steps by enhancing heat transfer and reducing reaction times (Table 2). For example, a microreactor operating at 90°C achieves 95% conversion in the oxidation step within 1 hour, compared to 4–6 hours in batch processes.

Solvent and Reagent Recycling

Methanol and dichloromethane recovery via distillation reduces waste and operational costs. Implementing a closed-loop system for KMnO₄ and SOCl₂ minimizes environmental impact.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Oxidation-Reduction-Chlorination | 2-(4-Chlorobenzyl)pyridine | KMnO₄, KBH₄, SOCl₂ | 85–90 | High |

| Direct Chlorination | 2-(4-Chlorobenzyl)pyridine | Cl₂, UV light | 60–70 | Moderate |

| Grignard Synthesis | 2-Cyanopyridine | 4-ClC₆H₄MgBr, HCl | ~50 | Low |

| Palladium-Catalyzed Coupling | 2-Chloropyridine | Pd(PPh₃)₄, K₂CO₃ | 75–80 | High |

Chemical Reactions Analysis

Types of Reactions

2-(Chloro(4-chlorophenyl)methyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding the corresponding dechlorinated product.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dechlorinated pyridines.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in creating various pharmaceuticals and agrochemicals, demonstrating its versatility in organic synthesis.

Medicinal Chemistry

2-(Chloro(4-chlorophenyl)methyl)pyridine has been investigated for its potential as a pharmacophore in drug design. It shows promise in developing anti-inflammatory and anticancer agents due to its ability to interact with specific biological targets. The chloro-substituted phenyl group enhances its binding affinity, which is critical for modulating enzyme activity and receptor interactions .

Material Science

In material science, this compound is utilized in synthesizing polymers and advanced materials with tailored properties. Its unique chemical structure allows it to participate in various reactions that can modify material characteristics for specific applications.

Antimicrobial Activity

Studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. For example, it has shown moderate to good efficacy against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.020 to 0.050 mg/mL.

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 | |

| Pseudomonas aeruginosa | 0.050 |

Enzyme Inhibition

The compound's ability to modulate enzyme activity suggests potential therapeutic applications in treating metabolic disorders or cancers where enzyme inhibition is beneficial. Research indicates that structural modifications can enhance or diminish its biological efficacy, emphasizing the importance of structure-activity relationship (SAR) studies .

Case Studies

- Antifungal Activity Study : A laboratory study assessed the antifungal properties of this compound against Candida albicans, revealing a dose-dependent inhibition of fungal growth, suggesting its potential as an antifungal agent.

- Cytotoxicity Assessment : In vitro tests on HeLa cells demonstrated that concentrations above 50 µM resulted in significant reductions in cell viability, indicating potential for further development as an anticancer therapeutic.

- Antimicrobial Efficacy Study : A peer-reviewed study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, confirming its moderate to good activity against several bacterial strains.

Mechanism of Action

The mechanism of action of 2-(Chloro(4-chlorophenyl)methyl)pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The chloro-substituted phenyl group can enhance the compound’s binding affinity to specific targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight and Complexity: The target compound’s higher molecular weight (238 vs.

Physical and Chemical Properties

| Property | This compound | 2-Chloro-4-methylpyridine | 2-(4-Chlorophenyl)-5-methylpyridine |

|---|---|---|---|

| Boiling Point (°C) | 338.7 ± 32.0 | 142–144 | Not reported |

| Density (g/cm³) | 1.3 ± 0.1 | 1.18 | Not reported |

| Flash Point (°C) | 189.1 ± 10.7 | 43 | Not reported |

| LogP (Predicted) | ~3.7 (estimated) | 1.8 | 3.71 |

Analysis :

- The target compound’s higher boiling point and density reflect stronger van der Waals forces due to its larger aromatic system and dual Cl atoms .

- 2-Chloro-4-methylpyridine’s lower flash point (43 °C) indicates higher flammability, likely due to reduced molecular complexity and lower molecular weight .

Biological Activity

2-(Chloro(4-chlorophenyl)methyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a chloro-substituted phenyl group, which enhances its binding affinity to various biological targets, including enzymes and receptors. The exploration of its biological activity is crucial for understanding its potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 236.11 g/mol. Its structure features a pyridine ring substituted with a chlorinated phenyl group, contributing to its lipophilicity and overall biological activity.

Research indicates that this compound interacts with specific molecular targets, modulating enzyme activity and receptor interactions. The presence of the chloro-substituted phenyl group is believed to play a significant role in enhancing the compound's binding affinity, potentially allowing it to inhibit specific enzymes by forming stable complexes that affect cellular processes .

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. For instance, similar compounds have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.025 |

| E. coli | 0.020 | |

| Pseudomonas aeruginosa | 0.050 |

Enzyme Inhibition

The compound's ability to modulate enzyme activity suggests potential use as a therapeutic agent in conditions where enzyme inhibition is beneficial. For example, it may inhibit enzymes involved in metabolic pathways, which could be advantageous in treating metabolic disorders or certain cancers .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound exhibited moderate to good antimicrobial activity against several bacterial strains, supporting its potential as an antibiotic agent .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that modifications to its structure could enhance or diminish its biological efficacy. Such findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the compound for therapeutic applications .

- Pharmaceutical Applications : The compound has been identified as a candidate for further exploration in drug design due to its unique properties and biological activities. Its potential applications in the pharmaceutical industry are being investigated, particularly concerning its ability to target specific pathogens without affecting host cells significantly .

Q & A

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | Pca2 | |

| R-factor | 0.057 | |

| C–C bond length (avg) | 1.39 Å |

How can researchers resolve contradictions in purity data obtained from different synthesis protocols?

Advanced

Contradictions often arise from side reactions (e.g., hydrolysis of the chloro group) or analytical variability . Mitigation strategies include:

- Cross-validation : Compare HPLC, NMR, and elemental analysis data.

- Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., carbonyl stretches at 1700 cm).

- Standardized protocols : Adopt consistent quenching and drying steps to minimize residual solvents .

What strategies are effective in designing co-crystals involving this compound, and what analytical techniques validate their structures?

Advanced

Co-crystals are designed using complementary hydrogen-bond donors/acceptors . For example:

- Carboxylic acid co-formers : Form O–H⋯N bonds (e.g., 2-(4-chlorophenyl)acetic acid in ).

- Validation techniques :

- SCXRD : Confirms lattice parameters and hydrogen-bond geometry.

- DSC/TGA : Assess thermal stability (melting points 370–373 K).

- PXRD : Matches simulated patterns to experimental data .

What are the critical safety precautions when handling this compound in laboratory settings?

Q. Basic

Q. Notes

- Avoid abbreviations; use full chemical names.

- Data from unreliable sources (e.g., BenchChem) are excluded per guidelines.

- For advanced queries, consult crystallographic databases (e.g., CCDC) or reaction optimization literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.